molecular formula C10H21Br B15311832 3-(Bromomethyl)nonane

3-(Bromomethyl)nonane

Cat. No.: B15311832
M. Wt: 221.18 g/mol
InChI Key: JHYWIJGBHYDMLH-UHFFFAOYSA-N
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Description

3-(Bromomethyl)nonane is an organic compound that belongs to the class of alkyl halides It consists of a nonane chain with a bromomethyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Bromomethyl)nonane can be synthesized through several methods. One common approach involves the bromination of nonane using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically occurs at the allylic position, resulting in the formation of the bromomethyl group at the third carbon atom .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)nonane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different functionalized nonane derivatives.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced to form corresponding alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium cyanide, and primary or secondary amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination: Strong bases like potassium tert-butoxide or sodium ethoxide are used to promote elimination reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed for these transformations.

Major Products Formed

    Substitution: Formation of alcohols, nitriles, or amines.

    Elimination: Formation of alkenes.

    Oxidation and Reduction: Formation of corresponding alcohols or alkanes.

Scientific Research Applications

3-(Bromomethyl)nonane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)nonane in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are specific to the type of reaction being carried out.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)nonane: Similar structure but with a chlorine atom instead of bromine.

    3-(Iodomethyl)nonane: Similar structure but with an iodine atom instead of bromine.

    3-(Hydroxymethyl)nonane: Similar structure but with a hydroxyl group instead of bromine.

Uniqueness

3-(Bromomethyl)nonane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H21Br

Molecular Weight

221.18 g/mol

IUPAC Name

3-(bromomethyl)nonane

InChI

InChI=1S/C10H21Br/c1-3-5-6-7-8-10(4-2)9-11/h10H,3-9H2,1-2H3

InChI Key

JHYWIJGBHYDMLH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC)CBr

Origin of Product

United States

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